molecular formula C16H12N2O3 B5182752 N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide

N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5182752
M. Wt: 280.28 g/mol
InChI Key: ODDFWHAYHZONTA-UHFFFAOYSA-N
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Description

N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzofuran ring and a carbamoylphenyl group. It has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Properties

IUPAC Name

N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-15(19)11-5-3-6-12(8-11)18-16(20)14-9-10-4-1-2-7-13(10)21-14/h1-9H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDFWHAYHZONTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 3-carbamoylphenylboronic acid with 1-benzofuran-2-carboxylic acid under specific conditions. One common method involves the use of palladium-catalyzed Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. As a FAAH inhibitor, it prevents the degradation of endocannabinoids like anandamide, leading to increased levels of these signaling molecules in the body . This results in the activation of cannabinoid receptors, which play a role in modulating pain, mood, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-carbamoylphenyl)-1-benzofuran-2-carboxamide stands out due to its specific combination of a benzofuran ring and a carbamoylphenyl group, which imparts unique chemical properties and biological activities. Its ability to inhibit FAAH and modulate the endocannabinoid system makes it a valuable compound in both research and therapeutic contexts.

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